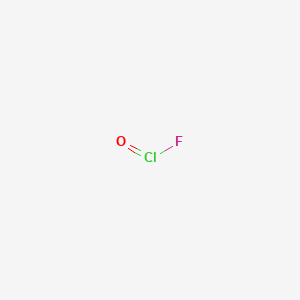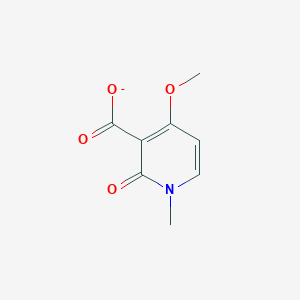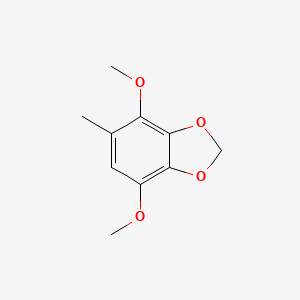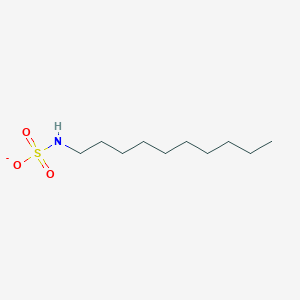![molecular formula C57H102O6 B1263525 [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1263525.png)
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate is a triglyceride, a type of lipid molecule composed of glycerol esterified with three fatty acids. This specific compound contains three distinct fatty acids: hexadecenoic acid (16:1(9Z)), linoleic acid (18:2(9Z,12Z)), and eicosenoic acid (20:1(11Z)). Triglycerides are essential components of human metabolism, serving as energy storage molecules and playing a role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical or enzymatic methods. In chemical synthesis, the reaction is often catalyzed by acids or bases under controlled temperature and pressure conditions. Enzymatic synthesis, on the other hand, utilizes lipases to catalyze the esterification reaction, offering higher specificity and milder reaction conditions.
Industrial Production Methods
Industrial production of triglycerides like this compound often involves the extraction and purification of natural oils and fats, followed by chemical modification to achieve the desired fatty acid composition. This process may include steps such as hydrogenation, fractionation, and interesterification to tailor the triglyceride profile.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acids can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acids can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reaction conditions typically involve moderate temperatures and the presence of catalysts.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Enzymes such as lipases can also be used.
Transesterification: Catalysts such as sodium methoxide or lipases are used under controlled temperature and pressure conditions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Modified triglycerides with different fatty acid compositions.
Applications De Recherche Scientifique
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Studied for its potential impact on cardiovascular health and metabolic disorders.
Industry: Utilized in the formulation of food products, cosmetics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate involves its metabolism in the body. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized for energy production or stored in adipose tissue. The fatty acids can also participate in signaling pathways and modulate various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
TG(161(9Z)/182(9Z,12Z)/200)[iso6]: Contains a saturated fatty acid (20:0) instead of the monounsaturated fatty acid (20:1(11Z)).
TG(161(9Z)/161(9Z)/182(9Z,12Z))[iso3]: Contains two hexadecenoic acid (16:1(9Z)) molecules instead of one eicosenoic acid (20:1(11Z)).
Uniqueness
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of multiple unsaturated bonds makes it more susceptible to oxidation but also provides beneficial health effects, such as improved lipid metabolism and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C57H102O6 |
|---|---|
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h17,20-21,24-27,29,54H,4-16,18-19,22-23,28,30-53H2,1-3H3/b20-17-,24-21-,27-25-,29-26-/t54-/m1/s1 |
Clé InChI |
SZYBCITYDACFEY-YJXCAZQISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)


![[(2R)-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263460.png)
![[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263461.png)



